

Cinchonidine physical and chemical properties

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Compound of Interest

Compound Name: Cinchonidine

Cat. No.: B190817

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An In-depth Technical Guide to the Physical and Chemical Properties of **Cinchonidine**

This guide provides a comprehensive overview of the core physical and chemical properties of **Cinchonidine**, tailored for researchers, scientists, and drug development professionals. The information is presented in a structured format, including detailed experimental protocols and visualizations to facilitate a deeper understanding of this important alkaloid.

General Information

Cinchonidine is a natural alkaloid extracted from the bark of the Cinchona tree.^{[1][2]} It is a stereoisomer of cinchonine and finds significant applications in asymmetric synthesis as a chiral catalyst and in the pharmaceutical industry due to its antimalarial and other therapeutic properties.^{[1][2][3]}

Table 1: General and Structural Information for **Cinchonidine**

Property	Value
CAS Number	485-71-2
Molecular Formula	C ₁₉ H ₂₂ N ₂ O
Molecular Weight	294.39 g/mol
IUPAC Name	(R)---INVALID-LINK--methanol
Synonyms	(-)-Cinchonidine, Cinchovatine, (8S,9R)-Cinchonidine
Appearance	White crystalline or granular powder, or fine, colorless needles.
Crystal System	Orthorhombic
Space Group	P2 ₁ 2 ₁ 2 ₁

Physical Properties

The physical properties of **Cinchonidine** are crucial for its handling, formulation, and application in various chemical processes.

Table 2: Key Physical Properties of **Cinchonidine**

Property	Value
Melting Point	204-207 °C
Boiling Point	464.5 °C at 760 mmHg
Density	1.2 g/cm ³
Specific Optical Rotation [α] _D ²⁰	-105° to -115° (c=1 in Ethanol)
Solubility	
In Water	0.25 g/L at 20 °C (slightly soluble)
In Organic Solvents	Soluble in ethanol, chloroform, methanol, ether, acetone, and benzene.
pKa	pKa1: 5.80, pKa2: 10.03 (at 25 °C)

Chemical and Spectroscopic Properties

The chemical stability and spectroscopic data are fundamental for the characterization and structural elucidation of **Cinchonidine**.

Table 3: Chemical and Spectroscopic Data for **Cinchonidine**

Property	Description
Stability	Stable under normal conditions, but sensitive to light. Incompatible with strong oxidizing agents.
¹ H NMR Spectroscopy	Spectra available, with characteristic peaks for the quinoline and quinuclidine moieties.
¹³ C NMR Spectroscopy	Structural evidence provided by ¹³ C NMR.
Infrared (IR) Spectroscopy	Conforms to standard spectra, with characteristic absorption bands.
Mass Spectrometry (MS)	Molecular ion peak and fragmentation patterns are well-documented.

Experimental Protocols

Detailed methodologies for determining the key physical and chemical properties of **Cinchonidine** are provided below.

Melting Point Determination

Principle: The melting point is the temperature at which a solid turns into a liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or Thiele tube)
- Capillary tubes (sealed at one end)
- Thermometer
- Mortar and pestle

Procedure:

- Sample Preparation: A small amount of **Cinchonidine** is finely ground using a mortar and pestle.
- Capillary Loading: The open end of a capillary tube is tapped into the powdered sample to pack a small amount (1-2 mm in height) into the sealed end.
- Apparatus Setup: The loaded capillary tube is placed in the heating block of the melting point apparatus.
- Heating: The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.
- Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.

- Reporting: The melting point is reported as a range of these two temperatures.

Specific Optical Rotation

Principle: Optical rotation is the turning of the plane of linearly polarized light as it passes through an optically active substance. The specific rotation is a characteristic property of a chiral compound.

Apparatus:

- Polarimeter
- Polarimeter tube (e.g., 100 mm)
- Sodium D line light source (589 nm)
- Volumetric flask
- Analytical balance

Procedure:

- Solution Preparation: An accurately weighed sample of **Cinchonidine** (e.g., 1 g) is dissolved in a specific solvent (e.g., ethanol) in a volumetric flask to a known volume (e.g., 20 mL).
- Polarimeter Calibration: The polarimeter is calibrated with the pure solvent in the polarimeter tube to determine the zero reading.
- Sample Measurement: The polarimeter tube is rinsed and filled with the prepared **Cinchonidine** solution, ensuring no air bubbles are present. The tube is placed in the polarimeter.
- Rotation Reading: The angle of rotation is measured. At least six readings are taken, with half in the clockwise and half in the counter-clockwise direction to ensure accuracy.
- Calculation: The specific rotation ($[\alpha]$) is calculated using Biot's Law: $[\alpha] = \alpha / (l \times c)$ where α is the observed rotation in degrees, l is the path length of the tube in decimeters (dm), and c is the concentration of the solution in g/mL.

Solubility Determination

Principle: Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.

Apparatus:

- Test tubes
- Vortex mixer or shaker
- Analytical balance
- Pipettes

Procedure:

- Qualitative Assessment:
 - Place a small, accurately weighed amount of **Cinchonidine** (e.g., 25 mg) into a test tube.
 - Add a small volume of the solvent (e.g., 0.75 mL of water or an organic solvent) in portions.
 - Vigorously shake or vortex the mixture after each addition.
 - Observe if the solid dissolves completely to form a clear solution.
- Quantitative Measurement (Shake-Flask Method):
 - An excess amount of **Cinchonidine** is added to a known volume of the solvent in a sealed flask.
 - The mixture is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
 - The saturated solution is then filtered to remove any undissolved solid.

- The concentration of **Cinchonidine** in the filtrate is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

pKa Determination by Potentiometric Titration

Principle: The pKa is the negative log of the acid dissociation constant (K_a). For a basic compound like **Cinchonidine**, it reflects the equilibrium of its protonated and unprotonated forms. Potentiometric titration involves monitoring the pH of a solution as a titrant is added.

Apparatus:

- pH meter with a combination pH electrode
- Burette
- Magnetic stirrer and stir bar
- Beaker
- Standardized acidic titrant (e.g., 0.1 M HCl)

Procedure:

- **Solution Preparation:** A known concentration of **Cinchonidine** (e.g., 1 mM) is prepared in a suitable solvent, often a water-cosolvent mixture for sparingly soluble compounds. The ionic strength is kept constant using a salt solution (e.g., 0.15 M KCl).
- **Titration Setup:** The **Cinchonidine** solution is placed in a beaker with a magnetic stir bar, and the calibrated pH electrode is immersed in the solution.
- **Titration:** The solution is titrated with the standardized acid, adding the titrant in small, precise increments.
- **Data Collection:** The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.
- **Data Analysis:** A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points, which can be

determined from the inflection points of the first or second derivative of the titration curve.

Spectroscopic Analysis

4.5.1. NMR Spectroscopy

- **Sample Preparation:** 5-25 mg of **Cinchonidine** is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6). For ^{13}C NMR, a higher concentration (around 0.1 mol/L) is recommended. The solution is filtered through a glass wool plug into a clean NMR tube to remove any solid particles.
- **Data Acquisition:** The NMR tube is placed in the spectrometer, and the magnetic field is shimmed to achieve homogeneity. The appropriate NMR experiment (^1H , ^{13}C , COSY, etc.) is then run.

4.5.2. IR Spectroscopy (KBr Pellet Method)

- **Sample Preparation:** 1-2 mg of **Cinchonidine** is finely ground with 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar.
- **Pellet Formation:** The mixture is placed into a pellet die and compressed under high pressure (7-10 tons) using a hydraulic press to form a thin, transparent pellet.
- **Data Acquisition:** A background spectrum of a pure KBr pellet is first recorded. The sample pellet is then placed in the IR spectrometer, and the transmission spectrum is acquired.

4.5.3. Mass Spectrometry (Electron Ionization - EI)

- **Sample Introduction:** A small amount of the **Cinchonidine** sample is introduced into the mass spectrometer, where it is vaporized.
- **Ionization:** In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing them to ionize and fragment.
- **Mass Analysis:** The resulting ions are accelerated into a mass analyzer, which separates them based on their mass-to-charge (m/z) ratio.

- Detection: A detector records the abundance of each ion, generating a mass spectrum that shows the molecular ion and characteristic fragment ions.

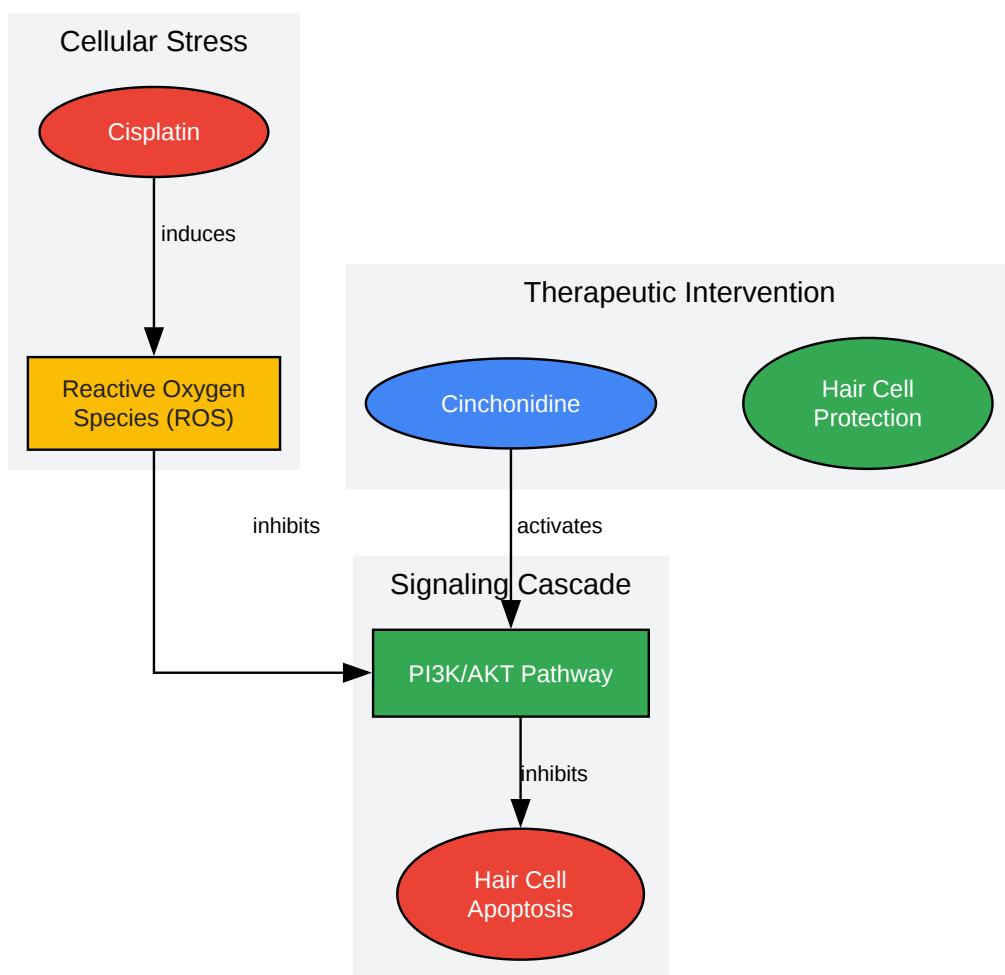
Biological Activity and Signaling Pathways

Cinchonidine exhibits a range of biological activities, including its well-known antimalarial properties and its emerging roles in other therapeutic areas.

Protective Effect against Cisplatin-Induced Ototoxicity via PI3K/AKT Pathway

Recent studies have shown that **Cinchonidine** can alleviate hearing loss caused by the chemotherapeutic agent cisplatin. This protective effect is mediated through the activation of the PI3K/AKT signaling pathway. Cisplatin induces the production of reactive oxygen species (ROS), which in turn inhibits the PI3K/AKT pathway, leading to apoptosis (programmed cell death) of auditory hair cells. **Cinchonidine** pretreatment activates the PI3K/AKT pathway, which helps to inhibit ROS accumulation and suppress apoptosis, thereby protecting the hair cells from damage.

Cinchonidine's Protective Mechanism in Cisplatin-Induced Ototoxicity

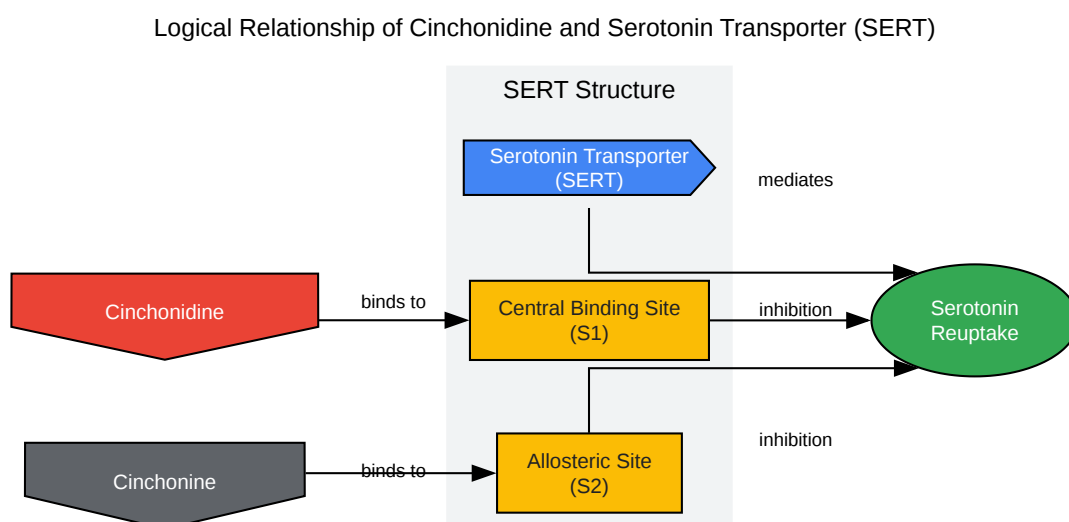


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Caption: **Cinchonidine** activates the PI3K/AKT pathway to counteract cisplatin-induced apoptosis.

Interaction with the Serotonin Transporter (SERT)

Cinchonidine acts as a weak inhibitor of the serotonin transporter (SERT), a key protein in the regulation of serotonin levels in the brain. Computational docking studies suggest that **Cinchonidine** binds to the central 5-HT (serotonin) binding site, also known as the S1 site, of the transporter. This interaction is stereoselective, with **Cinchonidine** and its stereoisomer Quinine binding to the S1 site, while their enantiomers, Cinchonine and Quinidine, preferentially bind to a different allosteric site (S2). This differential binding likely underlies their distinct inhibitory profiles.



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Caption: **Cinchonidine** stereoselectively binds to the S1 site of SERT, inhibiting serotonin reuptake.

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